Oxytocin Receptor Agonist Activity of N-(2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzamide (CAS 2034472-43-8) vs. PF-06478939
In a luciferase reporter gene assay, the target compound demonstrated agonist activity at the human oxytocin receptor with an EC50 of 0.0100 nM [1]. This potency is comparable to the reference peptide agonist PF-06478939, which exhibits an EC50 of 0.01 nM under similar conditions . The non-peptide nature of the target compound offers potential advantages in metabolic stability and oral bioavailability over peptide-based agonists.
| Evidence Dimension | Agonist activity at human oxytocin receptor |
|---|---|
| Target Compound Data | EC50: 0.0100 nM |
| Comparator Or Baseline | PF-06478939 (peptide agonist) – EC50: 0.01 nM |
| Quantified Difference | Approximately equal potency (0.0100 vs. 0.01 nM) |
| Conditions | Human oxytocin receptor expressed in CHO-K1 cells; 5-hour incubation; firefly luciferase reporter gene assay |
Why This Matters
Demonstrates that this non-peptide compound achieves peptide-like potency at the oxytocin receptor, potentially enabling oral dosing and improved CNS penetration, which are critical for translational research in social behavior and metabolic disorders.
- [1] BindingDB entry BDBM50044752; CHEMBL3353956. Agonist activity at human oxytocin receptor expressed in CHO-K1 cells after 5 hrs by firefly luciferase reporter gene assay. EC50: 0.0100 nM. View Source
